6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
CAS No.: 361473-86-1
Cat. No.: VC4390166
Molecular Formula: C22H18BrN3
Molecular Weight: 404.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361473-86-1 |
|---|---|
| Molecular Formula | C22H18BrN3 |
| Molecular Weight | 404.311 |
| IUPAC Name | 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine |
| Standard InChI | InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26) |
| Standard InChI Key | BCYKZSDECKCYMS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine (C<sub>22</sub>H<sub>18</sub>BrN<sub>3</sub>) features a quinazoline core—a bicyclic structure composed of fused benzene and pyrimidine rings. Key substituents include:
-
Bromine at position 6, enhancing electrophilic reactivity and molecular weight (404.3 g/mol) .
-
Phenyl group at position 4, contributing to aromatic stacking interactions.
-
2,6-Dimethylphenyl at the N-2 position, introducing steric bulk and modulating solubility .
The InChI string (InChI=1S/C22H18BrN3/c1-14-6-5-7-15(2)21(14)25-22-24-19-13-16(23)8-11-18(19)20(26-22)17-9-3-4-10-12-17/h3-13H,1-2H3,(H,24,25,26)) confirms the spatial arrangement, while the SMILES notation (CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4) provides a linear representation .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 404.3 g/mol |
| LogP (Partition Coefficient) | Estimated 4.2 (lipophilicity) |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 218–220°C (decomposes) |
The bromine atom increases molecular polarizability, while the dimethylphenyl group reduces aqueous solubility, favoring organic solvents .
Synthetic Pathways
Bromination and Coupling Strategies
A common route involves:
-
Quinazoline bromination: Starting with 4-phenylquinazolin-2-amine, electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane .
-
Buchwald-Hartwig amination: Introducing the 2,6-dimethylphenyl group via palladium-catalyzed cross-coupling with 2,6-dimethylaniline .
Optimized Reaction Conditions:
-
Catalyst: Pd(OAc)<sub>2</sub> (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs<sub>2</sub>CO<sub>3</sub>
Alternative Methods
-
One-pot synthesis: Combining 2-amino-5-bromobenzonitrile with 2,6-dimethylphenyl isocyanate under microwave irradiation (150°C, 30 min), achieving 65% yield.
-
Metal-free oxidative coupling: Utilizing iodine(III) reagents for decarboxylative amination, reducing heavy metal contamination .
Biological Activity and Mechanisms
| Strain | MIC (μg/mL) | Hemolytic Activity (HC<sub>50</sub>) |
|---|---|---|
| S. aureus (MRSA) | 8.2 | >500 μg/mL |
| E. coli (ESBL) | 32.1 | >500 μg/mL |
The compound disrupts bacterial membrane integrity via lipid bilayer penetration, as confirmed by fluorescence anisotropy assays.
Anticancer Activity
Preliminary screens against NCI-60 cell lines demonstrated selective inhibition of MCF-7 breast cancer cells (IC<sub>50</sub> = 3.7 μM) versus normal fibroblasts (IC<sub>50</sub> > 50 μM). Mechanistic studies suggest:
-
Kinase inhibition: Suppression of EGFR (IC<sub>50</sub> = 0.89 μM) and VEGFR-2 (IC<sub>50</sub> = 1.2 μM).
-
Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 10 μM.
Pharmacological Profiling
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | High (8.7 × 10<sup>−6</sup> cm/s) |
| CYP3A4 Inhibition | Moderate (KI = 12 μM) |
| Plasma Protein Binding | 92% |
The compound exhibits favorable blood-brain barrier penetration (logBB = 0.4) but may require structural optimization to reduce CYP liability .
Toxicity Data
Comparative Analysis with Analogues
| Compound | Key Modification | IC<sub>50</sub> (EGFR, μM) |
|---|---|---|
| 6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine | Chlorine at position 6 | 1.4 |
| 6-Bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine | Bromine at position 6 | 0.89 |
| N-(2,6-Dimethylphenyl)-4-phenylquinazolin-2-amine | No halogen substituent | 18.2 |
Bromination enhances kinase affinity by 15-fold compared to non-halogenated analogues, likely due to halogen bonding with kinase hinge regions .
Future Directions
-
In vivo efficacy studies: Evaluating pharmacokinetics in murine models.
-
Derivatization campaigns: Exploring substitutions at positions 2 and 7 to improve solubility.
-
Target deconvolution: Proteomic profiling to identify off-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume